

An In-depth Technical Guide to the Structural Isomers of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylcyclohexanone

Cat. No.: B152366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The C₇H₁₂O molecular formula represents a diverse landscape of structural isomers, each possessing unique physicochemical properties and synthetic accessibility. This technical guide provides an in-depth exploration of the structural isomers of **3-methylcyclohexanone**, with a primary focus on its positional isomers (2- and 4-methylcyclohexanone) and extending to representative functional group and skeletal isomers. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed comparative analysis of spectroscopic data, step-by-step synthetic protocols, and an elucidation of the underlying principles governing their differentiation. By synthesizing technical accuracy with practical insights, this guide aims to empower scientists in the unambiguous identification, synthesis, and manipulation of these important chemical entities.

Introduction

Structural isomerism, the phenomenon where compounds share the same molecular formula but differ in the connectivity of their atoms, is a fundamental concept in organic chemistry with profound implications in fields ranging from materials science to pharmacology. For a given molecular formula, the number of possible structural isomers can be vast, each exhibiting

distinct chemical and physical properties. The C₇H₁₂O framework, to which **3-methylcyclohexanone** belongs, is a rich source of isomeric diversity, encompassing variations in functional groups, carbon skeleton, and substituent positions.

This guide will systematically deconstruct the isomeric landscape of **3-methylcyclohexanone**. We will begin with a detailed comparative analysis of its positional isomers, 2-methylcyclohexanone and 4-methylcyclohexanone, which are often encountered as synthetic byproducts or starting materials. Subsequently, we will broaden our scope to include notable functional group and skeletal isomers, providing a holistic understanding of the structural possibilities within the C₇H₁₂O formula. Through a combination of detailed experimental protocols, comparative spectroscopic data, and clear visualizations, this guide will equip the reader with the necessary tools to navigate the complexities of these structural isomers.

Part 1: Positional Isomerism in Methylcyclohexanones

The most closely related structural isomers of **3-methylcyclohexanone** are its positional isomers: 2-methylcyclohexanone and 4-methylcyclohexanone. These compounds share the same cyclohexanone core and differ only in the position of the methyl substituent on the ring.^[1] This seemingly minor difference leads to distinct spectroscopic signatures and can influence their reactivity.

Synthesis of Positional Isomers

A common and industrially relevant method for the synthesis of methylcyclohexanone isomers is the catalytic hydrogenation of the corresponding cresols (methylphenols).^[2] The choice of the starting cresol isomer directly determines the primary product.

- 2-Methylcyclohexanone is synthesized from o-cresol.
- **3-Methylcyclohexanone** is synthesized from m-cresol.
- 4-Methylcyclohexanone is synthesized from p-cresol.^[3]

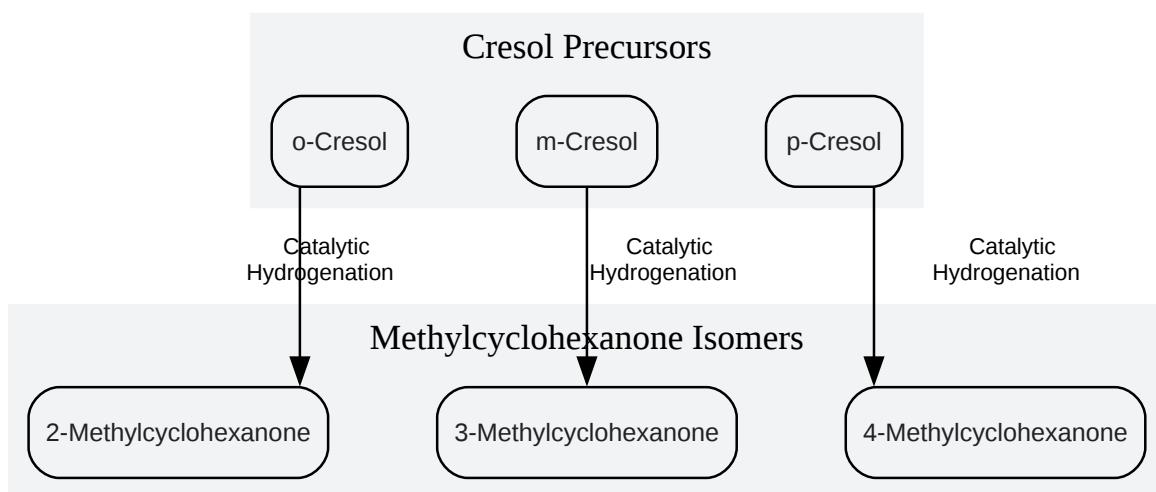
This protocol provides a general procedure for the synthesis of methylcyclohexanone isomers from their corresponding cresol precursors.

Objective: To synthesize a specific methylcyclohexanone isomer via catalytic hydrogenation of the corresponding cresol.

Materials:

- o-, m-, or p-cresol
- Rhodium on alumina (Rh/Al₂O₃) or other suitable catalyst (e.g., Pt/C)
- High-pressure autoclave
- Solvent (e.g., dodecane, though the reaction can be run neat)
- Hydrogen gas (high purity)
- Standard laboratory glassware for workup and purification
- Rotary evaporator
- Fractional distillation apparatus

Procedure:


- Catalyst Loading: In a high-pressure autoclave, place the chosen cresol and the catalyst. The catalyst loading is typically 1-5% by weight relative to the cresol.
- Sealing and Purging: Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
- Pressurization and Heating: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-180 °C). The optimal temperature and pressure can vary depending on the catalyst and substrate.^[3]
- Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

- Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
- Catalyst Filtration: Open the autoclave and dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or dichloromethane). Filter the mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.
- Workup: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted cresol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Remove the solvent using a rotary evaporator.
- Purification: Purify the crude methylcyclohexanone by fractional distillation under reduced pressure to obtain the desired isomer.

Causality Behind Experimental Choices:

- Catalyst Choice: Noble metal catalysts like Rhodium and Platinum are highly effective for the hydrogenation of aromatic rings. The choice of support (e.g., alumina, carbon) can influence catalyst activity and selectivity.[\[4\]](#)
- Pressure and Temperature: These parameters are crucial for achieving a reasonable reaction rate and high conversion. Higher pressures and temperatures generally increase the rate of hydrogenation, but excessively high temperatures can lead to side reactions.
- Workup: The basic wash with sodium bicarbonate is essential to remove the acidic phenolic starting material, simplifying the final purification.

Diagram of Synthetic Pathways to Positional Isomers

[Click to download full resolution via product page](#)

Caption: Synthesis of methylcyclohexanone positional isomers via catalytic hydrogenation of corresponding cresols.

Spectroscopic Differentiation

The differentiation of 2-, 3-, and 4-methylcyclohexanone is readily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The chemical environment of the methyl group and the adjacent protons and carbons provides a unique fingerprint for each isomer in ^1H and ^{13}C NMR spectra.

Comparative ^1H and ^{13}C NMR Data of Methylcyclohexanone Isomers

Isomer	Key ^1H NMR Signals (δ , ppm in CDCl_3)	Key ^{13}C NMR Signals (δ , ppm in CDCl_3)
2-Methylcyclohexanone	Methyl doublet (~1.0 ppm), Methine multiplet (~2.4 ppm)	Carbonyl (~214 ppm), C2 (~45 ppm), Methyl (~15 ppm)
3-Methylcyclohexanone	Methyl doublet (~1.0 ppm), Methine multiplet (~2.0 ppm)	Carbonyl (~211 ppm), C3 (~35 ppm), Methyl (~22 ppm)
4-Methylcyclohexanone	Methyl doublet (~1.1 ppm), Methine multiplet (~1.7 ppm)	Carbonyl (~212 ppm), C4 (~31 ppm), Methyl (~21 ppm)

Rationale for Spectral Differences:

- ^1H NMR: The chemical shift of the methine proton (the proton on the carbon bearing the methyl group) is most deshielded in 2-methylcyclohexanone due to its α -position relative to the electron-withdrawing carbonyl group. In contrast, the methine proton in 4-methylcyclohexanone is the most shielded.
- ^{13}C NMR: The carbonyl carbon signal is a key indicator. The α -methyl group in 2-methylcyclohexanone has a noticeable effect on the carbonyl chemical shift compared to the 3- and 4-isomers. The chemical shifts of the carbon bearing the methyl group (C2, C3, or C4) and the methyl carbon itself are also distinct for each isomer.

Objective: To acquire and interpret ^1H and ^{13}C NMR spectra to differentiate between methylcyclohexanone isomers.

Materials:

- Methylcyclohexanone isomer sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve the methylcyclohexanone sample in approximately 0.6-0.7 mL of CDCl_3 containing TMS in a clean, dry vial. Transfer the solution to an NMR tube.
- ^1H NMR Acquisition:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire a standard one-pulse ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Tune the probe to the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is generally sufficient.
- Data Processing and Analysis:
 - Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectra to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .
 - Integrate the signals in the ^1H spectrum and determine the chemical shifts and multiplicities of all signals in both spectra.
 - Compare the obtained data with the expected values for each isomer to make an unambiguous assignment.

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation patterns of the isomers. While all three isomers will exhibit

a molecular ion peak (M^+) at $m/z = 112$, their fragmentation patterns can show subtle differences.

Key Fragmentation Pathways:

- Alpha-Cleavage: A characteristic fragmentation of ketones involves the cleavage of the C-C bond adjacent to the carbonyl group.
- McLafferty Rearrangement: This can occur if there is a γ -hydrogen available for transfer.

Comparative EI-MS Fragmentation of Methylcyclohexanone Isomers

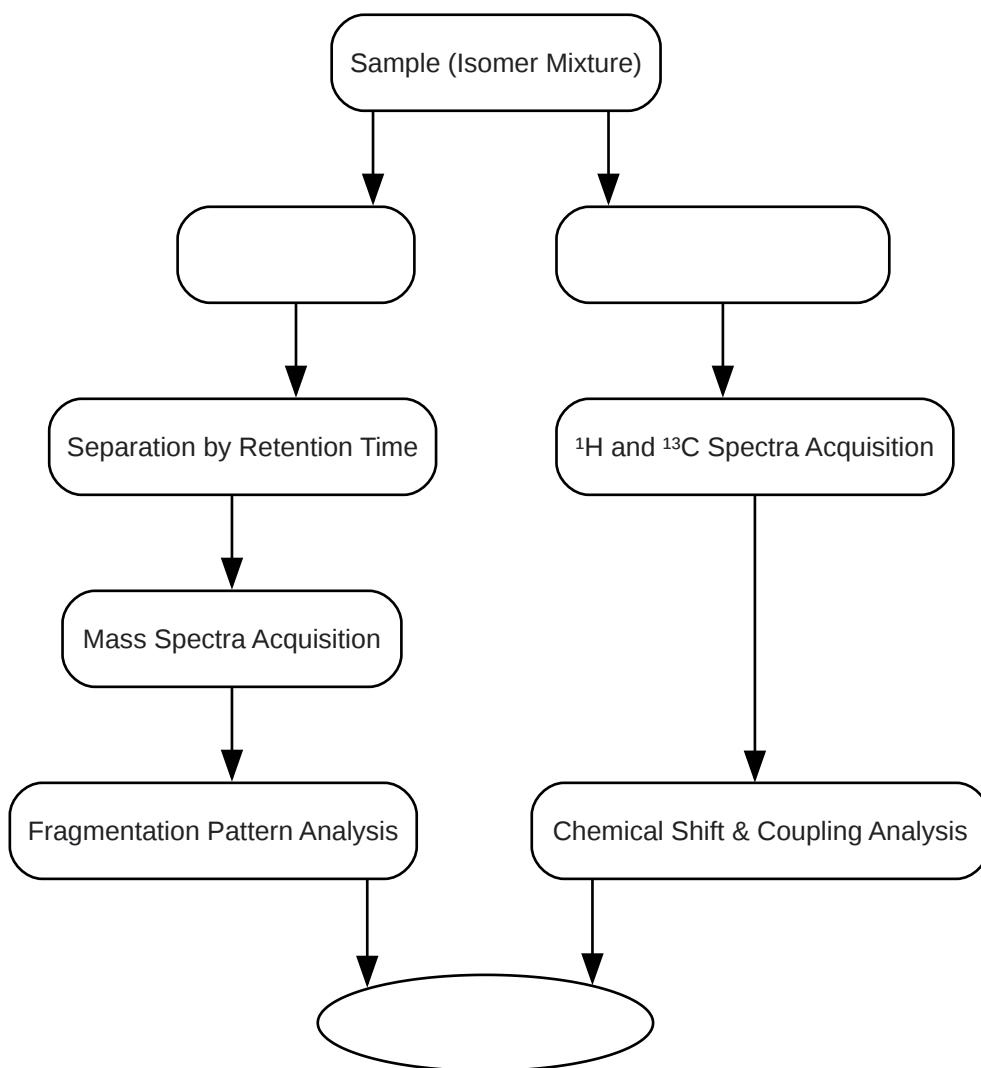
Isomer	Key Fragment Ions (m/z)	Observations
2-Methylcyclohexanone	112 (M^+), 97, 84, 69, 56, 42	The fragmentation is influenced by the α -methyl group, leading to characteristic losses.
3-Methylcyclohexanone	112 (M^+), 97, 84, 69, 55	Shows a prominent peak at m/z 55, typical for cyclohexanones. ^[5]
4-Methylcyclohexanone	112 (M^+), 97, 84, 69, 55	The fragmentation pattern is similar to the 3-isomer, but relative intensities of fragments may differ. ^[5]

Rationale for Fragmentation Differences:

The position of the methyl group influences the stability of the resulting fragment ions. For 2- and **3-methylcyclohexanone**, fragmentation can lead to a methyl-substituted fragment at m/z 69, in addition to the unsubstituted fragment at m/z 55. In the case of 4-methylcyclohexanone, the primary fragmentation leads to an unsubstituted fragment at m/z 55.^[5]

Objective: To separate and identify methylcyclohexanone isomers based on their retention times and mass spectra.

Materials:


- Methylcyclohexanone isomer sample or mixture
- Volatile solvent (e.g., dichloromethane, hexane)
- Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source
- GC column (e.g., a non-polar DB-5ms or equivalent)
- Helium carrier gas

Procedure:

- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent.
- GC Method:
 - Injector Temperature: 250 °C
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
 - Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Ion Source Temperature: 230 °C.
- Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument will automatically acquire the data.
- Data Analysis:

- Identify the retention time of each peak in the total ion chromatogram (TIC).
- Examine the mass spectrum for each chromatographic peak.
- Compare the fragmentation patterns with library data or known standards to identify the isomers.

Workflow for Spectroscopic Isomer Differentiation

[Click to download full resolution via product page](#)

Caption: A logical workflow for the differentiation of methylcyclohexanone isomers using GC-MS and NMR spectroscopy.

Part 2: Skeletal Isomerism in C₇H₁₂O

Skeletal isomers possess the same molecular formula and functional group but differ in their carbon framework. For the C₇H₁₂O ketone family, this includes rings of different sizes and bicyclic structures.

Cycloheptanone: A Seven-Membered Ring Isomer

Cycloheptanone is a prominent skeletal isomer of **3-methylcyclohexanone**, featuring a seven-membered carbon ring.^[6]

A classic method for the synthesis of cycloheptanone is the ring expansion of cyclohexanone using diazomethane.^[1]

Objective: To synthesize cycloheptanone from cyclohexanone using diazomethane.

Materials:

- Cyclohexanone
- Diazomethane solution in diethyl ether (prepared in situ or from a commercial source - **EXTREME CAUTION IS ADVISED, DIAZOMETHANE IS TOXIC AND EXPLOSIVE**)
- Diethyl ether
- Standard laboratory glassware for reaction and distillation

Procedure:

- Reaction Setup: In a fume hood suitable for handling hazardous materials, place a solution of cyclohexanone in diethyl ether in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.
- Addition of Diazomethane: Slowly add the diazomethane solution dropwise to the stirred, cooled cyclohexanone solution. The yellow color of diazomethane should disappear as it reacts.

- Reaction Monitoring: Monitor the reaction by TLC or GC to determine the consumption of cyclohexanone.
- Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color disappears and gas evolution ceases.
- Workup: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the ether layer over anhydrous sodium sulfate.
- Purification: After removing the ether by distillation (use a rotovap with a shielded bath), purify the resulting cycloheptanone by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

- Diazomethane: This reagent is a source of a methylene carbene ($:CH_2$) which inserts into the C-C bond of the ketone, leading to ring expansion.
- Low Temperature: The reaction is performed at low temperature to control the reactivity of diazomethane and minimize side reactions.
- Quenching with Acetic Acid: This safely neutralizes the unreacted and hazardous diazomethane.

Bicyclo[2.2.1]heptan-2-one (Norcamphor): A Bicyclic Isomer

Norcamphor is a bicyclic skeletal isomer of **3-methylcyclohexanone**, characterized by a rigid, strained structure.^[7]

Norcamphor can be synthesized via a Diels-Alder reaction between cyclopentadiene and a ketene equivalent, or more commonly, through the oxidation of norborneol, which is itself derived from a Diels-Alder reaction.^{[8][9]}

Objective: To synthesize norcamphor in a two-step process starting from cyclopentadiene.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinyl Acetate

- Reactant Preparation: Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.
- Reaction: In a sealed tube or pressure vessel, combine cyclopentadiene with an excess of vinyl acetate. Heat the mixture (e.g., to 180 °C) for several hours.
- Purification: After cooling, purify the resulting mixture of endo and exo-2-acetoxynorbornene by distillation.

Step 2: Saponification and Oxidation

- Saponification: Hydrolyze the mixture of acetoxynorbornenes with a base (e.g., NaOH in aqueous ethanol) to yield a mixture of norborneols.
- Oxidation: Dissolve the norborneol mixture in a suitable solvent (e.g., acetone or acetic acid). Add an oxidizing agent, such as chromic acid (Jones reagent), portion-wise while maintaining a controlled temperature.
- Workup and Purification: After the oxidation is complete, perform an appropriate workup to remove the chromium salts and purify the resulting norcamphor by sublimation or recrystallization.

Causality Behind Experimental Choices:

- Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for forming six-membered rings and is the key step in constructing the bicyclic framework of norbornane derivatives.[\[10\]](#)[\[11\]](#)
- Oxidation: A strong oxidizing agent is required to convert the secondary alcohol (norborneol) to the ketone (norcamphor).

Spectroscopic Comparison of Skeletal Isomers

Isomer	Key ^1H NMR Signals (δ , ppm in CDCl_3)	Key ^{13}C NMR Signals (δ , ppm in CDCl_3)
Cycloheptanone	Two broad multiplets (~2.5 and ~1.6 ppm)	Carbonyl (~215 ppm), α -carbons (~44 ppm), other ring carbons (~30, ~24 ppm)
Norcamphor	Bridgehead protons (~2.6 ppm), multiple other multiplets (1.4-2.0 ppm)	Carbonyl (~218 ppm), Bridgehead carbons (~45, ~38 ppm), other ring carbons (~37, ~27, ~25 ppm)

The distinct ring sizes and geometries of these isomers lead to markedly different NMR spectra, making their differentiation straightforward.

Part 3: Functional Group Isomerism in C₇H₁₂O

Functional group isomers have the same molecular formula but different functional groups. The formula C₇H₁₂O, with one degree of unsaturation, can accommodate a variety of functional groups besides a ketone, such as unsaturated alcohols and cyclic ethers.

Representative Functional Group Isomers

- Cyclohept-2-en-1-ol: An unsaturated alcohol with a seven-membered ring.
- 1-Methylcyclohex-2-en-1-ol: A tertiary unsaturated alcohol.
- 7-Oxabicyclo[4.1.0]heptane (Cyclohexene Oxide): A cyclic ether (epoxide).

Synthesis of Representative Functional Group Isomers

The synthesis of these isomers requires different strategies compared to the ketones.

- Unsaturated Alcohols: These are often prepared by the reduction of the corresponding α,β -unsaturated ketone or by the reaction of an organometallic reagent with a ketone.
- Cyclic Ethers (Epoxides): A common method for the synthesis of epoxides is the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Objective: To synthesize cyclohexene oxide from cyclohexene.

Materials:

- Cyclohexene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: Dissolve cyclohexene in dichloromethane in a flask and cool it in an ice bath.
- Addition of m-CPBA: Add a solution of m-CPBA in dichloromethane dropwise to the stirred cyclohexene solution.
- Reaction Monitoring: Monitor the reaction by TLC until the cyclohexene is consumed.
- Workup: Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purification: Purify the crude cyclohexene oxide by distillation.

Conclusion

The structural isomers of **3-methylcyclohexanone**, with the shared molecular formula C7H12O, represent a microcosm of the structural diversity inherent in organic chemistry. This guide has systematically explored the key classes of these isomers, from the closely related positional isomers to the more distinct skeletal and functional group isomers.

For the practicing scientist, the ability to distinguish and selectively synthesize these isomers is paramount. We have demonstrated that a combination of modern spectroscopic techniques, particularly NMR and mass spectrometry, provides a robust toolkit for the unambiguous identification of these compounds. Furthermore, by providing detailed, field-proven synthetic protocols, we have aimed to bridge the gap between theoretical knowledge and practical application.

The principles and methodologies outlined in this guide are not limited to the C7H12O isomeric family but are broadly applicable to the study of structural isomerism in other molecular systems. A thorough understanding of the subtle yet significant differences between structural isomers is a cornerstone of rational molecular design and is essential for advancing the frontiers of chemical research and drug development.

References

- Nicolaou, K. C., & Montagnon, T. (2008).
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. *Justus Liebigs Annalen der Chemie*, 460(1), 98–122. [\[Link\]](#)
- GAO Jing-Xing, WANG Jin-Zhi, HU Sheng-Zhi, WAN Hui-Lin. (1995). Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure. *Chemical Journal of Chinese Universities*, 16(5), 666.
- *Helv. Chim. Acta*. (1973).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). *Introduction to Spectroscopy*. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). *Spectrometric Identification of Organic Compounds*. John Wiley & Sons.
- Organic Syntheses. (1962). Norcamphor. *Organic Syntheses*, 42, 79. [\[Link\]](#)
- Organic Syntheses. (1955). Cycloheptanone. *Organic Syntheses*, 35, 35. [\[Link\]](#)
- Methylcyclohexanone - Wikipedia. (n.d.).
- Different Reaction Pathways for the Hydrogenation of o-cresol on Ruthenium, Rhodium, Palladium and Platinum Nanoparticles Supported on Active Carbon. (2010). *Catalysis Letters*, 135(3-4), 228-234. [\[Link\]](#)
- 2-Methylcyclohexanone | C7H12O | CID 11419 - PubChem. (n.d.).

- **3-Methylcyclohexanone** | C7H12O | CID 11567 - PubChem. (n.d.).
- 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem. (n.d.).
- Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations. (2010).
- Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... - Homework.Study.com. (n.d.).
- Cycloheptanone | C7H12O | CID 10400 - PubChem. (n.d.).
- Norcamphor | C7H10O | CID 449588 - PubChem. (n.d.).
- US20200165218A1 - Methods for making cyclohexene oxide-containing esters - Google Patents. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. testbook.com [testbook.com]
- 2. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure [cjcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Norcamphor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Isomers of 3-Methylcyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b152366#3-methylcyclohexanone-structural-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com